molecular formula C12H15ClFNO2 B8624686 (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride

Cat. No.: B8624686
M. Wt: 259.70 g/mol
InChI Key: UEJCKIYKRFAMOV-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, making it a valuable molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-fluorobenzyl bromide.

    Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes nucleophilic substitution with the (S)-pyrrolidine-2-carboxylic acid to form the desired product.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying stereochemistry.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4S)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4S)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

The presence of the fluorobenzyl group in (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11-;/m0./s1

InChI Key

UEJCKIYKRFAMOV-ROLPUNSJSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F.Cl

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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